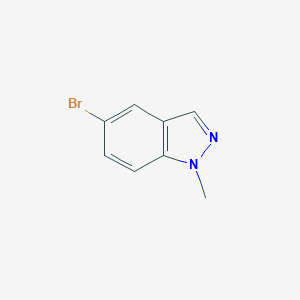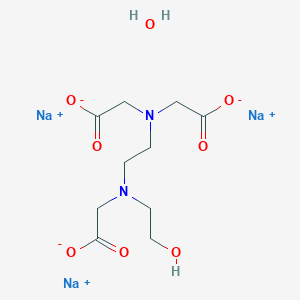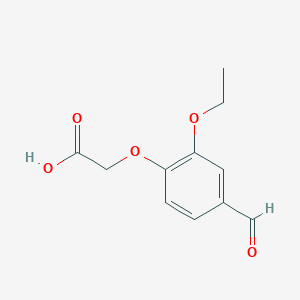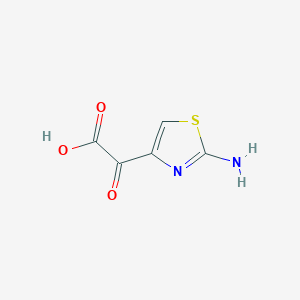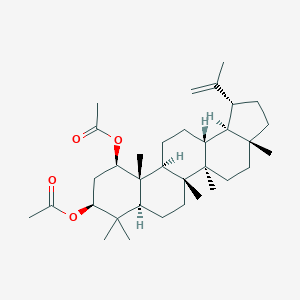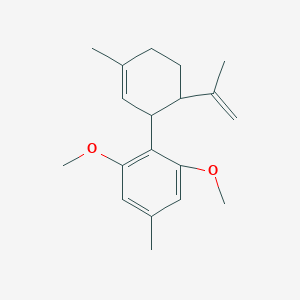
1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
Übersicht
Beschreibung
O-1918 ist eine synthetische Verbindung, die mit Cannabidiol verwandt ist. Es ist bekannt für seine Rolle als Antagonist an zwei ehemaligen Orphan-Rezeptoren, dem G-Protein-gekoppelten Rezeptor 18 und dem G-Protein-gekoppelten Rezeptor 55, die mit den Cannabinoid-Rezeptoren verwandt sind . Diese Verbindung wird in der Erforschung dieser Rezeptoren verwendet und es wurde festgestellt, dass sie ein potenter Inhibitor von Kaliumkanälen mit großer Leitfähigkeit, die durch Kalzium aktiviert werden, ist .
Wissenschaftliche Forschungsanwendungen
O-1918 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Eigenschaften und Reaktionen von Cannabinoid-verwandten Verbindungen zu untersuchen.
Biologie: O-1918 wird verwendet, um die Rolle des G-Protein-gekoppelten Rezeptors 18 und des G-Protein-gekoppelten Rezeptors 55 in verschiedenen biologischen Prozessen zu untersuchen.
Wirkmechanismus
O-1918 übt seine Wirkungen aus, indem es als Antagonist am G-Protein-gekoppelten Rezeptor 18 und am G-Protein-gekoppelten Rezeptor 55 wirkt. Dies bedeutet, dass es an diese Rezeptoren bindet und ihre Aktivität blockiert, wodurch sie daran gehindert werden, ihre normalen Wirkungen auszuüben. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört die Hemmung von Kaliumkanälen mit großer Leitfähigkeit, die durch Kalzium aktiviert werden, die eine Rolle bei der Regulation des Gefäßtonus und des Blutdrucks spielen .
Wirkmechanismus
Target of Action
The compound 1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene is a type of monoterpenoid . Monoterpenoids are a class of terpenes that consist of two isoprene units and have the molecular formula C10H16. They are often found in essential oils and are known to have various biological activities .
Mode of Action
Monoterpenoids are known to interact with a variety of biological targets, including ion channels, receptors, and enzymes, which can lead to changes in cellular function .
Biochemical Pathways
Monoterpenoids are known to be involved in a variety of biological processes, including inflammation, metabolism, and cell signaling .
Pharmacokinetics
The physicochemical properties of monoterpenoids suggest that they may be readily absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Monoterpenoids are known to have various biological activities, including anti-inflammatory, antioxidant, and analgesic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its bioavailability and efficacy. Additionally, factors such as temperature and pH can influence its stability .
Biochemische Analyse
Biochemical Properties
1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene has been found to interact with several enzymes and proteins. For instance, it inhibits the reaction of Streptozocin, resulting in decreased secretion of ADIPOQ protein . It also affects the expression of APPL2 mRNA when co-treated with dietary fats . Furthermore, it binds to GPR18 protein, resulting in decreased activity .
Cellular Effects
In terms of cellular effects, this compound has been found to influence cell function. It inhibits the reaction of Streptozocin, leading to increased expression of ADIPOR1 protein . This suggests that it may have an impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For example, it binds to GPR18 protein, resulting in decreased activity . It also inhibits the reaction of Streptozocin, leading to decreased phosphorylation of MAPK1 and MAPK3 proteins .
Metabolic Pathways
Vorbereitungsmethoden
Die Synthese von O-1918 umfasst mehrere Schritte. Das Ausgangsmaterial ist typischerweise ein Benzolderivat, das eine Reihe von Reaktionen durchläuft, darunter Methylierung und Cyclisierung, um das Endprodukt zu bilden. Der spezifische Syntheseweg und die Reaktionsbedingungen können variieren, beinhalten aber im Allgemeinen die Verwendung gängiger organischer Reagenzien und Katalysatoren
Analyse Chemischer Reaktionen
O-1918 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: O-1918 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können ebenfalls auftreten, obwohl diese weniger häufig sind.
Substitution: O-1918 kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
O-1918 ähnelt anderen Cannabinoid-verwandten Verbindungen, wie zum Beispiel:
Abnormales Cannabidiol: Ein weiteres synthetisches Cannabinoid, das am G-Protein-gekoppelten Rezeptor 18 und am G-Protein-gekoppelten Rezeptor 55 wirkt.
Cannabidiol-Dimethylether: Ein Derivat von Cannabidiol mit ähnlichen Eigenschaften.
O-1602: Ein weiteres synthetisches Cannabinoid, das an denselben Rezeptoren wie O-1918 wirkt.
Was O-1918 von den anderen Verbindungen abhebt, ist seine potente hemmende Wirkung auf Kaliumkanäle mit großer Leitfähigkeit, die durch Kalzium aktiviert werden, die bei allen ähnlichen Verbindungen nicht zu beobachten ist .
Eigenschaften
IUPAC Name |
1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHJMVMWPKLUKT-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610371 | |
| Record name | O 1918 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536697-79-7 | |
| Record name | 1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536697-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-1918 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536697797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O 1918 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-1918 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DGR9Z5BT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B109458.png)
